REACTION_SMILES
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[C:29]([CH3:30])(=[O:31])[S:32][CH2:33][CH2:34][CH2:35][Si:36]([O:37][CH3:38])([O:39][CH3:40])[O:41][CH3:42].[CH3:12][O-:13].[CH3:17][S:18][CH2:19][CH2:20][CH2:21][Si:22]([O:23][CH3:24])([O:25][CH3:26])[O:27][CH3:28].[CH3:43][c:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1.[Cl-:15].[Na+:14].[Na+:16].[SH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:6][CH3:7])([O:8][CH3:9])[O:10][CH3:11]>>[CH3:2][CH2:30][C:29](=[O:31])[S:32][CH2:33][CH2:34][CH2:35][Si:36]([O:37][CH3:38])([O:39][CH3:40])[O:41][CH3:42]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO[Si](CCCSC(C)=O)(OC)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO[Si](CCCSC)(OC)OC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO[Si](CCCS)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)SCCC[Si](OC)(OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |